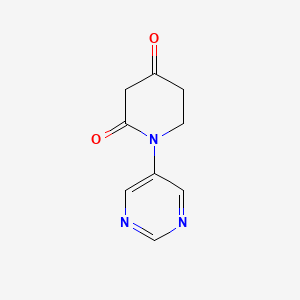

1-(Pyrimidin-5-yl)piperidine-2,4-dione

Description

1-(Pyrimidin-5-yl)piperidine-2,4-dione is a bicyclic organic compound featuring a pyrimidine ring fused to a piperidine-2,4-dione moiety. This structure combines the electron-deficient aromaticity of pyrimidine with the hydrogen-bonding and conformational flexibility of the piperidine-dione system. The compound’s reactivity is influenced by the keto-enol tautomerism of the piperidine-2,4-dione core and the nucleophilic pyrimidine nitrogen atoms, making it a versatile scaffold for derivatization .

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

1-pyrimidin-5-ylpiperidine-2,4-dione |

InChI |

InChI=1S/C9H9N3O2/c13-8-1-2-12(9(14)3-8)7-4-10-6-11-5-7/h4-6H,1-3H2 |

InChI Key |

JOLWUXNIHUXVST-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CC1=O)C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)piperidine-2,4-dione typically involves the condensation of pyrimidine derivatives with piperidine-2,4-dione precursors. One common method includes the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, followed by cyclization and elimination reactions . The reaction conditions often involve heating under reflux in solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-5-yl)piperidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated derivatives reacting with nucleophiles like amines or thiols in polar solvents.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

1-(Pyrimidin-5-yl)piperidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-(Pyrimidin-5-yl)piperidine-2,4-dione with structurally related compounds, focusing on key structural features, pharmacological activities, and synthetic methodologies:

Pharmacological and Physicochemical Properties

- Antimicrobial Activity: Piperidine-pyrimidine hybrids, such as 5-((aryl)(2-hydroxy-6-oxocyclohex-1-enyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, exhibit selective activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to their ability to disrupt cell wall synthesis . In contrast, chromeno-pyrimidine derivatives (e.g., 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-tetrahydrochromeno-pyrimidinone) show broader bioavailability but lack explicit antimicrobial data .

- Drug-Likeness: Computational studies on chromeno-pyrimidine derivatives highlight favorable LogP values (2.1–3.5), polar surface areas (<90 Ų), and compliance with Lipinski’s rules, suggesting oral bioavailability . The pyrimidine-2,4-dione scaffold itself is prone to metabolic oxidation, which may limit its pharmacokinetic profile compared to sulfur-containing analogues (e.g., 2-thioxo derivatives) .

Notes

Limitations of Available Data : Direct pharmacological or structural data on This compound are absent in the provided evidence. Inferences are drawn from structurally related compounds .

Impact of Substituents : The antimicrobial and pharmacokinetic properties of pyrimidine-dione derivatives are highly substituent-dependent. For example, thioxo groups enhance metabolic stability, while aryl groups modulate target selectivity .

Future Directions : Comparative studies should explore the tautomeric behavior and in vitro activity of This compound against clinically relevant pathogens or cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.